Propanoic acid, 3,3,3-trifluoro-2-[[(2-methoxyphenyl)methyl]amino]-2-[(1-oxopropyl)amino]-, ethyl ester
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Overview
Description
ETHYL 3,3,3-TRIFLUORO-2-{[(2-METHOXYPHENYL)METHYL]AMINO}-2-PROPANAMIDOPROPANOATE is a complex organic compound characterized by the presence of trifluoromethyl and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3,3,3-TRIFLUORO-2-{[(2-METHOXYPHENYL)METHYL]AMINO}-2-PROPANAMIDOPROPANOATE typically involves multiple steps, including the introduction of trifluoromethyl and methoxyphenyl groups. Common synthetic routes may involve the use of trifluoroacetic acid derivatives and methoxybenzylamine under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3,3,3-TRIFLUORO-2-{[(2-METHOXYPHENYL)METHYL]AMINO}-2-PROPANAMIDOPROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl and methoxyphenyl groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents or nucleophiles in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce corresponding alcohols.
Scientific Research Applications
ETHYL 3,3,3-TRIFLUORO-2-{[(2-METHOXYPHENYL)METHYL]AMINO}-2-PROPANAMIDOPROPANOATE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 3,3,3-TRIFLUORO-2-{[(2-METHOXYPHENYL)METHYL]AMINO}-2-PROPANAMIDOPROPANOATE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The methoxyphenyl group may contribute to binding affinity with specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
ETHYL 3,3,3-TRIFLUOROPROPIONATE: Similar in structure but lacks the methoxyphenyl and amino groups.
ETHYL TRIFLUOROACETATE: Contains the trifluoromethyl group but differs in the rest of the structure.
Uniqueness
ETHYL 3,3,3-TRIFLUORO-2-{[(2-METHOXYPHENYL)METHYL]AMINO}-2-PROPANAMIDOPROPANOATE is unique due to the combination of trifluoromethyl, methoxyphenyl, and amino groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and applications that are not possible with simpler analogs.
Properties
Molecular Formula |
C16H21F3N2O4 |
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Molecular Weight |
362.34 g/mol |
IUPAC Name |
ethyl 3,3,3-trifluoro-2-[(2-methoxyphenyl)methylamino]-2-(propanoylamino)propanoate |
InChI |
InChI=1S/C16H21F3N2O4/c1-4-13(22)21-15(16(17,18)19,14(23)25-5-2)20-10-11-8-6-7-9-12(11)24-3/h6-9,20H,4-5,10H2,1-3H3,(H,21,22) |
InChI Key |
ALNHWZWRTNKUKB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC(C(=O)OCC)(C(F)(F)F)NCC1=CC=CC=C1OC |
Origin of Product |
United States |
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